molecular formula C15H24O2 B1246136 suberosol B

suberosol B

Cat. No. B1246136
M. Wt: 236.35 g/mol
InChI Key: FWFSLBQGEMBSLF-FTQJZPFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

suberosol B is a natural product found in Beilschmiedia erythrophloia and Subergorgia suberosa with data available.

Scientific Research Applications

Anti-HIV Properties

Suberosol B, a compound found in Polyalthia suberosa, has demonstrated anti-HIV activity. In a study, it was isolated as a new C31 lanostane-type triterpene and showed significant anti-HIV replication activity in H9 lymphocyte cells (Li et al., 1993).

Antitubercular Activity

Suberosol B has also shown effectiveness against tuberculosis. A study found that it, along with erythrophloin C, exhibited antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in treating this infectious disease (Yang et al., 2009).

Anti-Cancer Potential

In the context of cancer treatment, Suberosin, a related compound, was found to enhance the effects of radiotherapy or hyperthermia in reducing the viability of MCF-7 breast cancer cells. This suggests a potential role for Suberosol B in cancer treatment, given the similar properties shared with Suberosin (Nodooshan et al., 2020).

Immunomodulatory Effects

Suberosin, closely related to Suberosol B, has demonstrated effects on the proliferation of human peripheral blood mononuclear cells. This suggests possible applications of Suberosol B in modulating immune responses, although direct evidence for Suberosol B's effects in this area is limited (Chen et al., 2007).

Other Potential Applications

While not directly related to Suberosol B, studies on compounds from similar sources, such as Polyalthia suberosa, have revealed a wide range of biological activities, including hypoglycemic, hypolipidemic, antibacterial, and antioxidant effects. These studies indicate a broad potential for natural compounds from these sources in various therapeutic applications (Sudasinghe & Peiris, 2018).

properties

Product Name

suberosol B

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1R,3R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-3-ol

InChI

InChI=1S/C15H24O2/c1-9-5-6-13-15(4,17-13)12(16)7-11-10(9)8-14(11,2)3/h10-13,16H,1,5-8H2,2-4H3/t10-,11-,12-,13-,15-/m1/s1

InChI Key

FWFSLBQGEMBSLF-FTQJZPFOSA-N

Isomeric SMILES

C[C@@]12[C@H](O1)CCC(=C)[C@H]3CC([C@@H]3C[C@H]2O)(C)C

Canonical SMILES

CC1(CC2C1CC(C3(C(O3)CCC2=C)C)O)C

synonyms

suberosol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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